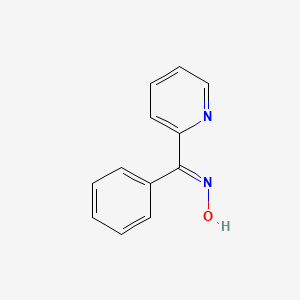
NEPHRITE POWDER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nephrite powder is a mineral aggregate primarily composed of calcium magnesium silicate, with the chemical formula Ca2(Mg,Fe)5Si8O22(OH)2 . Nephrite is one of the two minerals commonly referred to as jade, the other being jadeite . Nephrite is known for its toughness and is often used in carvings, beads, and cabochon cut gemstones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nephrite powder involves the grinding of nephrite jade into a fine powder. This process typically includes several steps such as crushing, grinding, and sieving to achieve the desired particle size
Industrial Production Methods
Industrial production of this compound involves mining nephrite jade from deposits, followed by mechanical processing to convert the raw jade into powder form . The process includes:
Mining: Extracting nephrite jade from deposits.
Crushing: Breaking down large pieces of nephrite jade into smaller fragments.
Grinding: Further reducing the size of the fragments into a fine powder.
Sieving: Separating the powder into different particle size fractions.
Análisis De Reacciones Químicas
Types of Reactions
Nephrite powder primarily undergoes physical rather than chemical reactions due to its stable mineral composition. it can participate in some chemical reactions under specific conditions:
Oxidation: Nephrite can undergo oxidation, especially when exposed to high temperatures and oxygen-rich environments.
Hydrothermal Alteration: Nephrite can be altered by hydrothermal fluids, leading to changes in its mineral composition.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Hydrothermal Fluids: Water at high temperatures and pressures.
Major Products Formed
Oxidation Products: Formation of iron oxides if iron is present in the nephrite.
Hydrothermal Alteration Products: Formation of secondary minerals such as diopside, epidote, and calcite.
Aplicaciones Científicas De Investigación
Nephrite powder has various applications in scientific research, including:
Cosmetics: Used in cosmetic formulations for its abrasive and bulking properties.
Geological Studies: Used to study mineralogical and geochemical properties of nephrite deposits.
Material Science:
Medical Research: Studied for its potential health benefits and historical use in traditional medicine.
Mecanismo De Acción
The mechanism of action of nephrite powder in various applications is primarily physical rather than chemical. In cosmetics, it acts as an abrasive to exfoliate the skin and as a bulking agent to improve the texture of formulations . In geological studies, its mineral composition and structure are analyzed to understand the formation and alteration processes of nephrite deposits .
Comparación Con Compuestos Similares
Nephrite is often compared with jadeite, the other mineral commonly referred to as jade. Here are some key differences:
Composition: Nephrite is composed of calcium magnesium silicate, while jadeite is a sodium aluminum silicate.
Hardness: Jadeite is generally harder than nephrite, making it more suitable for intricate carvings.
Similar compounds to nephrite include:
Propiedades
Número CAS |
12174-03-7 |
|---|---|
Fórmula molecular |
C8H8NO4S- |
Peso molecular |
0 |
Sinónimos |
NEPHRITE POWDER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




